molecular formula C13H18N4 B12608080 Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)- CAS No. 646057-09-2

Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)-

Cat. No.: B12608080
CAS No.: 646057-09-2
M. Wt: 230.31 g/mol
InChI Key: IFVICKYUFQMIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)- (CAS: 646057-11-6) is a nitrogen-rich spirocyclic compound with the molecular formula C₁₃H₁₈N₄ and a molecular weight of 230.31 g/mol . Its structure features a 1-azabicyclo[2.2.1]heptane core fused via a spiro linkage to a pyrrolidine ring, substituted at the 1'-position with a 5-pyrimidinyl group. The spiro architecture imposes conformational rigidity, which enhances stereochemical stability and influences interactions with biological targets . Key physicochemical properties include a polar surface area (PSA) of 32.26 Ų, a logP of ~0.9, and resistance to base-catalyzed hydrolysis due to its non-planar bicyclic framework .

Properties

CAS No.

646057-09-2

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

1'-pyrimidin-5-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]

InChI

InChI=1S/C13H18N4/c1-4-17-5-2-11(1)13(17)3-6-16(9-13)12-7-14-10-15-8-12/h7-8,10-11H,1-6,9H2

InChI Key

IFVICKYUFQMIHT-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C23CCN(C3)C4=CN=CN=C4

Origin of Product

United States

Preparation Methods

Cycloaddition Reactions

Cycloaddition reactions are pivotal in constructing the spiro framework of this compound. These reactions often involve the interaction between azomethine ylides and suitable cyclic amines to form the desired bicyclic structure.

  • Example Reaction : The reaction of an azomethine ylide with a cyclic imine can yield spiro compounds through a [3+2] cycloaddition mechanism.

Organocatalytic Methods

Recent advances in organocatalysis have facilitated the synthesis of spiro compounds through cascade reactions that promote cyclization without the need for traditional metal catalysts.

  • Advantages : These methods are often more environmentally friendly and can provide high yields under mild conditions.

Multi-step Synthesis

A multi-step synthetic approach may involve several transformations, including:

Example Synthetic Route

A proposed synthetic route for Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)- is outlined below:

  • Start with a suitable precursor such as a substituted pyridine.
  • Conduct a cyclization reaction with an appropriate cyclic amine.
  • Introduce the pyrimidine moiety via electrophilic aromatic substitution or coupling with a pyrimidine derivative.
  • Purify the product using chromatography techniques.
Step Reaction Type Key Reagents/Conditions
1 Cyclization Azomethine ylide + cyclic amine
2 Functionalization Pyrimidine derivative + coupling agent
3 Purification Chromatography (e.g., silica gel)

Recent studies have highlighted various methodologies for synthesizing similar spiro compounds, indicating that modifications in reaction conditions, such as temperature and solvent choice, can significantly influence yield and selectivity.

Yield and Selectivity

Research indicates that optimizing reaction parameters can lead to improved yields:

  • Temperature : Higher temperatures may enhance reaction rates but could also lead to unwanted side reactions.
  • Solvent Effects : The choice of solvent can affect solubility and reactivity, thereby impacting overall yields.

Biological Activity

The unique structure of Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)- suggests potential applications in drug development, particularly in targeting specific enzymes or receptors due to its structural features.

The preparation methods for Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)- encompass a variety of synthetic strategies ranging from cycloaddition reactions to organocatalytic approaches and multi-step syntheses. Ongoing research continues to refine these methodologies, aiming to enhance yields and explore new applications in medicinal chemistry.

Chemical Reactions Analysis

Cycloaddition Reactions

The spirocyclic framework participates in [3+2] cycloadditions due to its inherent ring strain and electron-rich nitrogen centers. For example, reactions with maleimides or other dienophiles under thermal conditions yield complex polycyclic derivatives. A study on structurally related spiro compounds demonstrated that cycloadditions proceed efficiently at 120°C in toluene, achieving yields >80% .

Reaction TypeConditionsProductYieldReference
[3+2] CycloadditionToluene, 120°C, 17 hSpiro-pyrrolo-pyrrolidine88%

Nucleophilic Substitution

The pyrimidinyl group undergoes nucleophilic substitution at the C-2 and C-4 positions. Halogenation (e.g., chlorination or bromination) facilitates subsequent coupling reactions. For instance, treatment with POCl₃ introduces chlorine atoms, enabling Suzuki-Miyaura cross-coupling with aryl boronic acids .

Example Reaction Pathway:

  • Chlorination :
    C14H19N3+POCl3C14H18ClN3+H3PO4\text{C}_{14}\text{H}_{19}\text{N}_3 + \text{POCl}_3 \rightarrow \text{C}_{14}\text{H}_{18}\text{ClN}_3 + \text{H}_3\text{PO}_4

  • Suzuki Coupling :
    C14H18ClN3+ArB(OH)2Pd(PPh3)4C14H18ArN3+B(OH)3\text{C}_{14}\text{H}_{18}\text{ClN}_3 + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{14}\text{H}_{18}\text{ArN}_3 + \text{B(OH)}_3

Hydrogenation and Reduction

The azabicycloheptane moiety can undergo selective hydrogenation. Catalytic hydrogenation (H₂, Pd/C) reduces unsaturated bonds within the bicyclic system while preserving the pyrimidinyl ring. This reaction modifies steric and electronic properties, enhancing binding affinity in pharmacological studies .

SubstrateCatalystConditionsProductSelectivity
Spiro compound10% Pd/CH₂ (1 atm), EtOH, 25°CDihydro derivative>95%

Oxidation Reactions

The secondary amine in the pyrrolidine ring is susceptible to oxidation. Treatment with meta-chloroperbenzoic acid (mCPBA) yields the corresponding nitroxide radical, which is stable and useful in spin-labeling studies .

Mechanism :
R2NH+mCPBAR2NO+H2O\text{R}_2\text{NH} + \text{mCPBA} \rightarrow \text{R}_2\text{NO}^\bullet + \text{H}_2\text{O}

Functionalization via Cross-Coupling

The pyrimidinyl group serves as a platform for palladium-catalyzed cross-coupling reactions:

  • Buchwald-Hartwig Amination : Introduces aryl/alkyl amines at the C-5 position.

  • Sonogashira Coupling : Attaches alkynes for click chemistry applications .

ReactionCatalystLigandYield
Buchwald-HartwigPd(OAc)₂Xantphos75%
SonogashiraPdCl₂(PPh₃)₂CuI68%

Acid/Base-Mediated Rearrangements

Under acidic conditions (e.g., HCl/MeOH), the spiro system undergoes ring-opening to form linear intermediates, which can re-cyclize under basic conditions (e.g., K₂CO₃). This reversibility is exploited in dynamic combinatorial chemistry .

Biological Activity and Target Interactions

While not a reaction per se, the compound’s interaction with σ receptors involves non-covalent binding through:

  • Hydrogen bonding between pyrimidinyl N-atoms and receptor residues.

  • Van der Waals interactions with the hydrophobic bicyclic core .

Stability and Degradation

The compound is stable under ambient conditions but degrades under UV light via radical pathways. Hydrolytic stability varies with pH, with rapid decomposition observed in strongly acidic (pH < 2) or basic (pH > 10) media .

Comparative Reactivity with Analogues

The table below contrasts the reactivity of the pyrimidinyl-spiro compound with its isothiazolyl and phenoxy analogues :

CompoundElectrophilic SubstitutionCross-Coupling EfficiencyStability
PyrimidinylModerate (C-2/C-4)High (Suzuki: 75%)pH-sensitive
IsoxazolylLowModerate (45%)UV-stable
PhenoxyHigh (C-para)Low (30%)Hydrolytically stable

Scientific Research Applications

Biological Activities

The applications of spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)- are primarily centered around its pharmacological properties:

Pharmacological Applications

  • Nicotinic Receptor Modulation : Research indicates that compounds with similar structures can act as partial agonists at nicotinic acetylcholine receptors, which are implicated in cognitive processes and neurodegenerative diseases . Studies have shown that such compounds can improve cognition and sensory processing in preclinical models .
  • Pain Management : The compound may interact with nociceptin opioid receptors, suggesting potential applications in pain management therapies . Nociceptin receptor agonists have been explored for their utility in treating chronic pain conditions.

Synthetic Applications

  • Synthesis of Derivatives : The unique structure of spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)- allows for the synthesis of various derivatives through methods such as Michael addition and multicomponent reactions . These derivatives can exhibit diverse biological activities, expanding the compound's application scope.

Case Studies

Several studies have highlighted the potential applications of this compound:

Study 1: NOP Receptor Targeting

A study focused on the development of nociceptin receptor-targeted compounds demonstrated that spirocyclic structures could lead to new analgesics with improved efficacy and reduced side effects compared to traditional opioids .

Study 2: Cognitive Enhancement

Another research initiative investigated the effects of spirocyclic compounds on cognitive function in animal models, revealing significant improvements in memory and learning tasks when compared to control groups .

Mechanism of Action

The mechanism of action of Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(5-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Azabicyclo[2.2.1]heptane Derivatives
  • Anti-Plasmodial Analogues: Derivatives like 2-[N-(4-methoxybenzyl)aminomethyl]-4-phenyl-1-azabicyclo[2.2.1]heptane exhibit antiplasmodial activity but lack the spiro-pyrrolidine moiety. The spiro structure in the target compound may improve metabolic stability and receptor selectivity due to restricted rotation .
  • The pyrimidinyl substituent in the target compound could enhance subtype specificity through π-stacking or hydrogen bonding .
Spirocyclic Analogues
  • Spiro[oxindole-3,2'-pyrrolidine] : These compounds, synthesized via 1,3-dipolar cycloaddition, share conformational rigidity but lack the bicycloheptane system. The target compound’s fused bicyclic core may enhance binding to hydrophobic pockets in enzymes or receptors .
  • 7-Azabicyclo[2.2.1]heptane Amides : These amides resist hydrolysis under alkaline conditions (t½ > 24 hrs at 70°C), similar to the target compound’s stability profile. This stability is attributed to pyramidalization of the amide nitrogen in the bicyclic framework .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1-Azabicyclo[2.2.1]heptane (PMB-Protected) Spiro[oxindole-3,2'-pyrrolidine]
Molecular Weight 230.31 g/mol ~300–350 g/mol ~250–300 g/mol
logP 0.9 1.2–1.5 1.0–1.3
PSA 32.26 Ų 45–50 Ų 40–45 Ų
Hydrolysis Stability Resistant (pH > 10) Moderate (deprotection required) Variable
  • Key Insight : The target compound’s lower PSA compared to oxindole derivatives suggests improved membrane permeability, while its logP balances lipophilicity for oral bioavailability.

Biological Activity

Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)- is a complex organic compound notable for its unique spirocyclic structure. This compound is part of a larger class of spiro compounds that have garnered attention for their diverse biological activities, including potential therapeutic applications in various medical fields.

Chemical Structure and Properties

The compound features a bicyclic framework consisting of a nitrogen atom integrated into the ring structure, classifying it as a heterocyclic spiro compound. Its molecular formula is C9H16N2C_9H_{16}N_2 with a molecular weight of approximately 166.22 g/mol. The specific arrangement of the atoms allows for potential interactions with biological targets, which may contribute to its pharmacological properties.

Biological Activities

Research indicates that spiro compounds exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Potential : The unique structure may allow it to interact with cellular pathways involved in cancer progression, although specific mechanisms remain to be elucidated.
  • Neurological Effects : Similar compounds have been studied for their interactions with nicotinic acetylcholine receptors, which are critical in cognitive functions and neurological disorders.

The mechanism of action for spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)- likely involves binding to specific receptors or enzymes, modulating their activity, and triggering downstream signaling pathways. Research into its interactions with the nociceptin opioid receptor (NOP) suggests potential applications in pain management and substance abuse treatment .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other spirocyclic compounds:

Compound NameStructural FeaturesUnique Aspects
Spiro[4.5]decaneTwo carbocyclic ringsLess complex structure
Spiro[indoline]Contains an indole moietyKnown for psychoactive properties
Spiro[piperidine]Incorporates piperidine ringsPotential use in analgesics
SpirooxindoleContains oxindole moietyNotable for anticancer activity

This comparison highlights the distinctiveness of spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], particularly its heterocyclic nature and specific biological activities that may not be present in simpler or more commonly studied spiro compounds.

Preclinical Studies on NOP Receptor Agonists

Recent preclinical research has indicated that compounds interacting with the NOP receptor can improve cognitive functions and sensory processing in models of schizophrenia and other neurological disorders. For instance, studies involving various doses of NOP agonists have shown significant effects on pain sensitivity and anxiety levels in animal models .

Anticancer Research

In vitro studies have begun to explore the anticancer potential of spirocyclic compounds similar to spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]. These studies often focus on cell line assays to determine cytotoxicity and mechanisms of action against specific cancer types.

Q & A

Q. What are the primary synthetic strategies for constructing the spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] scaffold?

The synthesis typically involves rigid bicyclic precursors and spiroannulation. For example:

  • Radical translocation/cyclization : Using Bu3_3SnH-mediated radical reactions on 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines yields 7-azabicyclo[2.2.1]heptane derivatives. Substituents on the pyrrolidine ring influence regioselectivity (5-exo vs. 6-endo cyclization) .
  • Conformational restriction : Incorporating the azabicyclo[2.2.1]heptane skeleton into pyrrolidine rings via amino acid precursors (e.g., Ahc derivatives) limits flexibility, as seen in ABT-418 analogues .
  • Spiroannulation : Reactions with nitrile oxides or hydrazines can generate spiroisoxazolines or pyridazines, respectively, with yields optimized by steric and electronic tuning .

Q. Which structural features are critical for nicotinic acetylcholine receptor (nAChR) agonist activity?

  • The rigid 7-azabicyclo[2.2.1]heptane core enforces specific conformations that enhance binding to nAChR subtypes (e.g., α4β2 or α7).
  • Substituents on the pyrrolidine ring : Electron-withdrawing groups (e.g., pyrimidinyl or oxadiazolyl) improve receptor affinity and selectivity. For instance, 1'-(5-pyrimidinyl) substitution enhances α7 nAChR agonism .
  • Protonation state : Charged species (e.g., 7b and 8b in ABT-418 analogues) exhibit distinct conformers, impacting activity .

Q. How is the compound characterized analytically?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm spiro connectivity and stereochemistry (e.g., diastereomeric ratios in radical cyclization products) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, though molecular ion peaks may show low intensity (0.5–8%) in complex derivatives .
  • X-ray crystallography : Used sparingly due to challenges in crystallizing spiro compounds, but critical for resolving ambiguous stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for prolyl endopeptidase (PEP) inhibition?

  • Side-chain modulation : Replacing phenyl groups with dicyclopropyl moieties improves IC50_{50} values (e.g., 10–20 nM for derivatives 30 and 32 vs. 30 nM for earlier analogues) .
  • Cyclopropyl configuration : R,R-configured cyclopropylcarbonyl side chains (e.g., compound 68) enhance both in vitro potency (IC50_{50} = 0.9 nM) and in vivo efficacy (ID50_{50} = 0.3 mg/kg, ip) .
  • Table 1 : SAR for PEP Inhibitors
CompoundSubstituentIC50_{50} (nM)In vivo Activity (ID50_{50}, mg/kg)
244-Phenylbutanoyl30Not tested
30Dicyclopropyl10–20Moderate
68(2-Ph-R,R-CyPr)CO0.90.3 (ip), 1 (po)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.